molecular formula C18H16N4O3S B2977712 ETHYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE CAS No. 361477-99-8

ETHYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE

Cat. No.: B2977712
CAS No.: 361477-99-8
M. Wt: 368.41
InChI Key: MGWXXGDGVOMGNW-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-Amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate is a chemical research compound belonging to the versatile class of amino-3,5-dicyanopyridine derivatives. This scaffold is recognized in scientific literature for its significant potential in medicinal chemistry research, particularly as a non-nucleoside scaffold for investigating G protein-coupled receptors (GPCRs) . These derivatives have been shown to act as ligands for adenosine receptors (ARs), which include subtypes A1, A2A, A2B, and A3 . Researchers are exploring adenosine receptor ligands for a wide range of therapeutic areas, such as neurodegenerative disorders, neuroinflammatory diseases, cardiovascular conditions, and cancer . A key area of investigation for this chemical series is metabolic disease. Compounds within this class have demonstrated a synergistic effect on glucose homeostasis by targeting both the A1 and A2B adenosine receptor subtypes, suggesting potential research applications in models of diabetes and its complications . The 6-amino-3,5-dicyanopyridine core is highly versatile, allowing for modulation of affinity and efficacy at different AR subtypes through strategic substitutions, making it a valuable template for structure-activity relationship (SAR) studies in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-3-25-15(23)10-26-18-14(9-20)16(13(8-19)17(21)22-18)11-4-6-12(24-2)7-5-11/h4-7H,3,10H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWXXGDGVOMGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-cyano-3-ethoxypropenoate with cyanothioacetamide and subsequent reactions to form the desired pyridine derivative . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in binding to enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

BAY-60-6583
  • Structure : Differs by replacing the 4-methoxyphenyl group with a 4-(cyclopropylmethoxy)phenyl moiety and substituting the ethyl acetate with an acetamide group.
  • The acetamide group may confer greater metabolic stability compared to the ester group in the parent compound, which is prone to hydrolysis by esterases .
Methyl 3-(((6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl)sulfanyl)methyl)benzoate (Compound 10)
  • Structure : Features a furan-2-yl group instead of 4-methoxyphenyl and a methyl benzoate ester.
  • Plasma stability studies in rat and human models revealed moderate stability, suggesting ester hydrolysis may limit bioavailability. Molecular modeling indicates that the benzoate ester contributes to steric hindrance, affecting ligand-receptor docking .
Ethyl 2-((5-[(4-MethoxyAnilino)Carbonyl]-2-Pyridinyl)Sulfanyl)Acetate
  • Structure: Retains the sulfanyl-acetate group but replaces the 4-methoxyphenyl with a 4-methoxyanilino carbonyl-substituted pyridine.
  • However, the bulkier substituent may reduce solubility (predicted PSA > 140 Ų) .

Core Heterocycle Variations

6-(2-Amino-5-(Trifluoromethyl)Phenyl)Pyrimidine-4-Carbonitrile (Example 63)
  • Structure : Pyrimidine core (vs. pyridine) with a trifluoromethylphenyl group.
  • The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may alter reactivity compared to the methoxy group in the parent compound .

Physicochemical and Stability Comparisons

Compound Molecular Formula Key Substituents Molecular Weight logP Stability/Biological Notes
Target Compound C₁₁H₁₀N₄O₂S 4-Methoxyphenyl, ethyl acetate 262.29 0.99 Moderate lipophilicity; ester hydrolysis risk
BAY-60-6583 C₁₈H₁₆N₅O₂S 4-Cyclopropylmethoxy, acetamide ~378.41 ~1.8* Enhanced metabolic stability
Compound 10 C₁₈H₁₃N₅O₄S Furan-2-yl, methyl benzoate 395.39 ~1.2* Moderate plasma stability; steric hindrance
Example 63 (Pyrimidine analogue) C₁₂H₇F₃N₄ Trifluoromethylphenyl, pyrimidine 288.21 ~1.5* High electronegativity; improved binding

*Predicted values based on structural analysis.

Biological Activity

Ethyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetic acid} is a complex organic compound with the molecular formula C18H16N4O3SC_{18}H_{16}N_{4}O_{3}S and a CAS number of 361477-99-8. This compound features a pyridine ring that is substituted with various functional groups, including amino, cyano, and methoxyphenyl groups. Its unique structure suggests potential biological activity, particularly in medicinal chemistry.

The primary biological target of Ethyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetic acid} is the adenosine A1 receptor . The interaction with this receptor is crucial as it plays a significant role in various physiological processes, including modulation of neurotransmission and cardioprotection. The compound binds to the receptors and influences biochemical pathways associated with adenylyl cyclase activity, which can lead to both inhibition and activation of cellular responses depending on the receptor subtype involved.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to Ethyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetic acid}. For instance, a series of N-aryl compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. These studies indicate that structural modifications can enhance the biological activity of similar compounds .

Case Study: Structure-Activity Relationship (SAR)

In a relevant study, modifications to the amino group of related compounds improved water solubility and bioavailability while maintaining or enhancing cytotoxicity. The most potent derivatives showed promising results in xenograft models, indicating their potential for further development as anticancer agents .

Antibacterial and Antiviral Properties

Ethyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetic acid} has also been investigated for its antibacterial and antiviral properties. Preliminary evaluations suggest that it may inhibit bacterial growth and viral replication, although detailed studies are necessary to elucidate these effects fully.

Comparative Biological Activity of Related Compounds

Compound NameTarget ReceptorIC50 (nM)Activity Type
Ethyl 2-{[6-amino...]}Adenosine A1N/AAnticancer
(E)-N-(3-Amino...Microtubules5 - 10Anticancer
N-Methylmorpholinium...N/AN/AAntibacterial

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity observed
AntibacterialInhibitory effects on bacterial growth
AntiviralPotential antiviral activity noted

Q & A

Q. What are the standard synthetic routes for ETHYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. A typical procedure involves dissolving intermediates like 2-((6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)acetamide in DMF with catalytic aqueous KOH, followed by 24-hour stirring at room temperature . Optimization strategies:

  • Solvent selection : DMF is preferred for solubility, but ethanol or acetonitrile may reduce side reactions.
  • Catalyst tuning : Adjust KOH concentration to balance reaction rate and byproduct formation.
  • Precipitation control : Ice addition improves yield by selectively precipitating the product.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.48 ppm for 4-methoxyphenyl ).
  • IR spectroscopy : Peaks at ~2210 cm⁻¹ (C≡N stretch) and 1739 cm⁻¹ (ester C=O) .
  • X-ray crystallography : Reveals a "folded" conformation stabilized by intramolecular C–H···O and N–H···O hydrogen bonds .

Critical Note : Crystallization solvents (e.g., MeOH vs. EtOH) influence polymorphism; validate with differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How can computational modeling (e.g., docking, DFT) predict the compound’s pharmacological activity?

  • Molecular docking : Use programs like GOLD to assess binding to adenosine receptors (ARs). The pyridine core shows affinity for A2A ARs, with docking scores correlating with experimental IC50 values .
  • DFT studies : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atom in the sulfanyl group as a reactive hotspot) .

Q. What strategies address contradictions in stability data across biological matrices?

Stability studies in plasma (rat/human) reveal hydrolysis of the ester group to carboxylic acid metabolites. Contradictions arise from species-specific esterase activity:

  • Mitigation : Use prodrug approaches (e.g., replace ethyl ester with tert-butyl) or co-administer esterase inhibitors .
  • Analytical validation : LC-MS/MS with internal standards (e.g., BAY60-6583) ensures quantification accuracy despite matrix effects .

Q. How does structural modification of the pyridine core influence bioactivity?

SAR studies highlight:

  • 4-Methoxyphenyl group : Enhances AR affinity via π-π stacking with Phe168 in A2A AR .
  • Sulfanyl linker : Replacing –S– with –SO2– reduces potency due to steric hindrance .
  • Ethyl ester vs. amide : Esters improve membrane permeability but reduce metabolic stability compared to carboxamides .

Q. What experimental and computational methods resolve crystallographic disorder in the compound’s structure?

  • Single-crystal XRD : Resolve disorder by collecting data at low temperature (100 K) and using SHELXL for refinement .
  • DFT-assisted modeling : Compare calculated (B3LYP/6-311+G**) and experimental bond lengths to identify disordered regions .

Q. How can in vitro pharmacological data be translated to in vivo efficacy?

  • Microsomal stability assays : Correlate hepatic clearance with ester hydrolysis rates .
  • Pharmacokinetic modeling : Use allometric scaling from rat plasma data (t1/2 = 2.1 h) to predict human dosing .

Methodological Recommendations

  • Contradiction analysis : Cross-validate NMR and XRD data to confirm substituent orientation .
  • Advanced synthesis : Employ flow chemistry for hazardous intermediates (e.g., thiols) to improve safety and yield .
  • Data reporting : Include full crystallographic parameters (CIF files) and docking score distributions for reproducibility .

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